molecular formula C17H20O2 B14644294 2,2'-Methylenebis(4-ethylphenol) CAS No. 55252-54-5

2,2'-Methylenebis(4-ethylphenol)

Cat. No.: B14644294
CAS No.: 55252-54-5
M. Wt: 256.34 g/mol
InChI Key: QIEUDFDWAHQCFE-UHFFFAOYSA-N
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Description

2,2’-Methylenebis(4-ethylphenol): is a chemical compound with a complex molecular structure consisting of two 4-ethylphenol units connected by a methylene bridge. It is typically found in the form of a white crystalline powder. This compound is insoluble in water but soluble in organic solvents such as ethanol and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(4-ethylphenol) typically involves the reaction of formaldehyde with 4-ethylphenol under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the two phenol units. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of 2,2’-Methylenebis(4-ethylphenol) is often carried out in large-scale reactors where precise control over reaction conditions is maintained to ensure high yield and purity. The process may involve multiple purification steps, including crystallization and recrystallization, to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Methylenebis(4-ethylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2,2’-Methylenebis(4-ethylphenol) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 2,2’-Methylenebis(4-ethylphenol) exerts its effects involves its interaction with various molecular targets and pathways. For example, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. It may also modulate enzyme activities and influence cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2,2’-Methylenebis(4-ethylphenol) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its solubility in organic solvents and its ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications .

Properties

CAS No.

55252-54-5

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

4-ethyl-2-[(5-ethyl-2-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C17H20O2/c1-3-12-5-7-16(18)14(9-12)11-15-10-13(4-2)6-8-17(15)19/h5-10,18-19H,3-4,11H2,1-2H3

InChI Key

QIEUDFDWAHQCFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)CC)O

Origin of Product

United States

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